

# Application Notes and Protocols for STAT2, STAT6, and Dab2 Animal Models

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Compound of Interest		
Compound Name:	STAD 2	
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Given that "STAD 2" is not a recognized animal model, this document provides detailed application notes and protocols for three potential models that may be of interest to researchers in drug development: STAT2 Knockout (KO) Mouse Model, STAT6 Knockout (KO) Mouse Model, and the Disabled-2 (Dab2) Conditional Knockout (cKO) Mouse Model.

## STAT2 Knockout (KO) Mouse Model

#### **Application Notes:**

The Signal Transducer and Activator of Transcription 2 (STAT2) knockout mouse is a critical model for studying the type I and type III interferon (IFN) signaling pathways, which are essential for innate immunity against viral infections.[1][2][3][4] STAT2 is a key component of the IFN-stimulated gene factor 3 (ISGF3) transcription complex.[4][5] In the absence of STAT2, this complex cannot form, leading to a compromised antiviral state.

Consequently, STAT2 KO mice exhibit increased susceptibility to a wide range of viruses, making them an invaluable tool for:

- Investigating the in vivo mechanisms of antiviral immunity.
- Evaluating the efficacy of antiviral therapeutics.
- Studying the pathogenesis of viral diseases.[1][2][3]







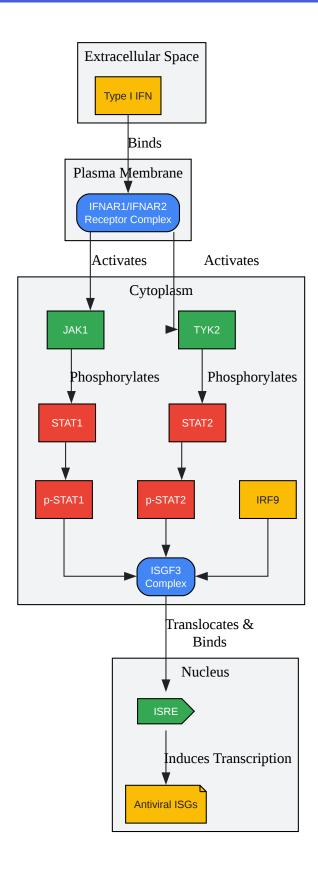
 Understanding the specific role of the STAT2-dependent signaling cascade in various cell types.[4]

Recent studies have utilized STAT2 KO hamsters to model human adenovirus infections and SARS-CoV-2, revealing the critical role of the type I IFN response in controlling viral replication and pathogenesis.[1][2][6]

#### Signaling Pathway:

The canonical type I IFN signaling pathway is initiated by the binding of type I IFNs (e.g., IFN- $\alpha$ , IFN- $\beta$ ) to their cell surface receptors (IFNAR1 and IFNAR2). This binding activates the receptor-associated Janus kinases (JAK1 and TYK2), which then phosphorylate STAT1 and STAT2.[7] Phosphorylated STAT1 and STAT2 form a heterodimer, which then associates with IFN regulatory factor 9 (IRF9) to form the ISGF3 complex.[5][8] ISGF3 translocates to the nucleus and binds to IFN-stimulated response elements (ISREs) in the promoters of IFN-stimulated genes (ISGs), initiating the transcription of hundreds of antiviral genes.[8]

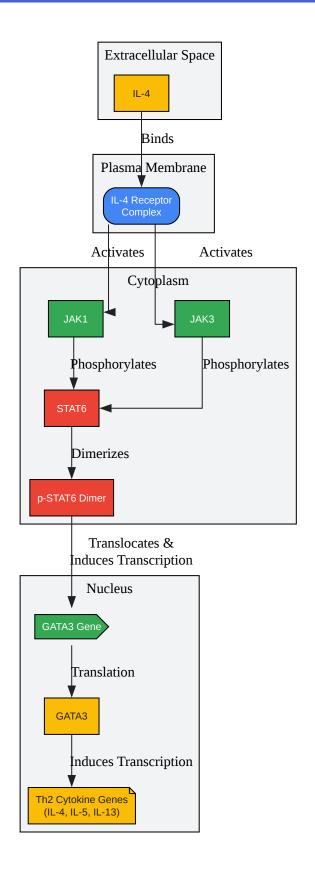




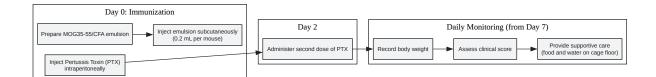




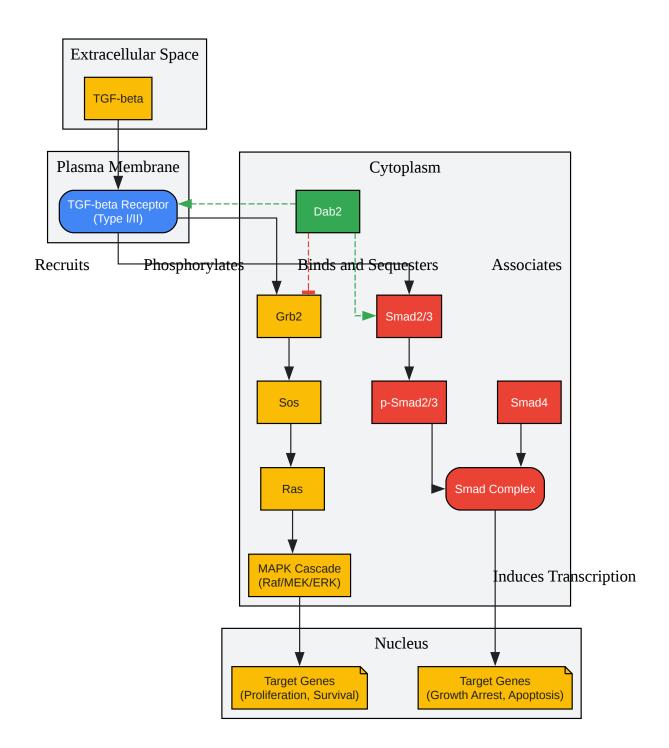




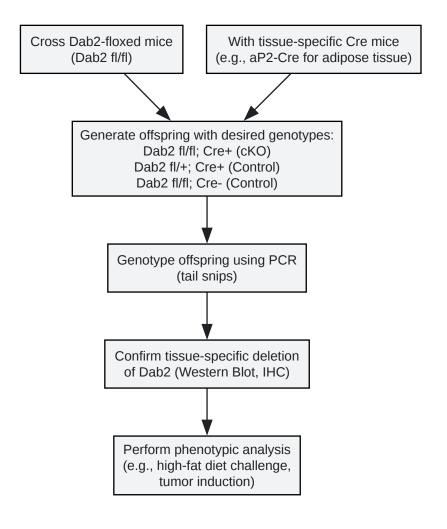












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